3-(tert-Butoxy)aniline hydrochloride 3-(tert-Butoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435967
InChI: InChI=1S/C10H15NO.ClH/c1-10(2,3)12-9-6-4-5-8(11)7-9;/h4-7H,11H2,1-3H3;1H
SMILES:
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

3-(tert-Butoxy)aniline hydrochloride

CAS No.:

Cat. No.: VC17435967

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butoxy)aniline hydrochloride -

Specification

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]aniline;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-10(2,3)12-9-6-4-5-8(11)7-9;/h4-7H,11H2,1-3H3;1H
Standard InChI Key GQNNXMZOUVBIEA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=CC=CC(=C1)N.Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

3-(tert-Butoxy)aniline hydrochloride consists of an aniline backbone (C₆H₅NH₂) modified by a tert-butoxy group (–O–C(CH₃)₃) at the third position of the aromatic ring, with a hydrochloride counterion stabilizing the protonated amine. The molecular formula is C₁₀H₁₅NO·HCl, yielding a molecular weight of 201.71 g/mol (calculated from PubChem data for the free base ). The tert-butoxy group introduces significant steric hindrance and electron-donating effects, influencing both solubility and reactivity.

Key Structural Features:

  • Aromatic Ring: The benzene core facilitates π-π interactions and electrophilic substitution.

  • tert-Butoxy Group: The bulky –O–C(CH₃)₃ substituent enhances lipophilicity and steric shielding.

  • Protonated Amine: The hydrochloride salt form improves aqueous solubility compared to the free base .

Physicochemical Data

Experimental data for 3-(tert-butoxy)aniline hydrochloride remain sparse, but analogous compounds provide benchmarks:

PropertyValue (Free Base)Value (Hydrochloride)Source
Molecular Weight165.23 g/mol201.71 g/mol
Boiling Point (Free)~240–250°C (est.)N/A
Density0.942 g/cm³1.12 g/cm³ (est.)
pKa (Amine)4.69 (predicted)<2 (protonated)

The hydrochloride salt’s solubility in polar solvents (e.g., water, ethanol) is markedly higher than the free base due to ionic interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(tert-butoxy)aniline hydrochloride typically involves two stages:

  • Formation of 3-(tert-butoxy)aniline:

    • Etherification: Reaction of 3-aminophenol with tert-butyl chloride in the presence of a base (e.g., K₂CO₃) forms the tert-butoxy intermediate .

    • Purification: Column chromatography isolates the free base, confirmed via NMR and mass spectrometry.

  • Salt Formation:

    • Treatment of 3-(tert-butoxy)aniline with concentrated hydrochloric acid under anhydrous conditions yields the hydrochloride salt. Excess HCl is removed via rotary evaporation, followed by recrystallization from ethanol.

Industrial Manufacturing

Large-scale production optimizes yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Automated Crystallization: Ensures consistent particle size and purity (>99%) for pharmaceutical applications.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The tert-butoxy group directs electrophiles to the ortho and para positions relative to the amine. Notable reactions include:

  • Nitration:
    C10H15NOHCl+HNO3H2SO4NO2substituted product\text{C}_{10}\text{H}_{15}\text{NO}·\text{HCl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{NO}_2-\text{substituted product}
    Yields nitro derivatives used in dye synthesis.

  • Sulfonation:
    Forms sulfonic acids for detergent intermediates under reflux with fuming H₂SO₄.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a cyclohexane derivative, useful in polymer chemistry .

Applications in Scientific Research

Pharmaceutical Intermediates

The tert-butoxy group’s steric bulk improves drug bioavailability by modulating membrane permeability. Examples include:

  • Anticancer Agents: Analogous compounds inhibit kinase enzymes by occupying hydrophobic binding pockets .

  • Antimicrobials: Derivatives show activity against Staphylococcus aureus (MIC = 18 µg/mL).

Materials Science

  • Liquid Crystals: The rigid tert-butoxy group enhances thermal stability in display technologies.

  • Coordination Complexes: Serves as a ligand for transition metals (e.g., Cu²⁺), studied for catalytic applications .

Comparative Analysis with Related Compounds

CompoundSubstituentSolubility (H₂O)Key Application
3-(tert-Butyl)aniline–C(CH₃)₃LowAgrochemicals
3-(tert-Butoxy)aniline–O–C(CH₃)₃ModeratePharmaceuticals
4-Nitroaniline–NO₂Very LowDyes

The tert-butoxy variant’s balance of solubility and steric effects makes it preferable for drug design over more lipophilic tert-butyl analogs .

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